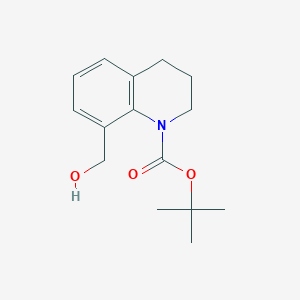
tert-butyl 8-(hydroxymethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 8-(hydroxymethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-(hydroxymethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the reaction of quinoline derivatives with tert-butyl esters. One common method involves the use of tert-butyl alcohol and a suitable acid catalyst to form the tert-butyl ester. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of heterogeneous catalysts can also enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 8-(hydroxymethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds. These products can have different biological and chemical properties, making them useful in various applications .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 8-(hydroxymethyl)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of tert-butyl 8-(hydroxymethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 8-Hydroxyquinoline
- 2-Methylquinoline
- 4-Chloroquinoline
Uniqueness
tert-Butyl 8-(hydroxymethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its tert-butyl ester group, which enhances its solubility and stability. This makes it more suitable for certain applications compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C15H21NO3 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
tert-butyl 8-(hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-5-8-11-6-4-7-12(10-17)13(11)16/h4,6-7,17H,5,8-10H2,1-3H3 |
InChI-Schlüssel |
DADCAUWYEYWVFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


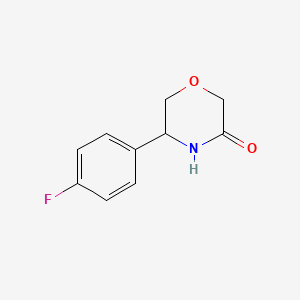
![1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756042.png)
![2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756052.png)
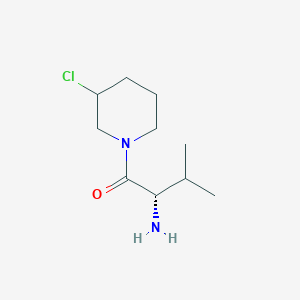
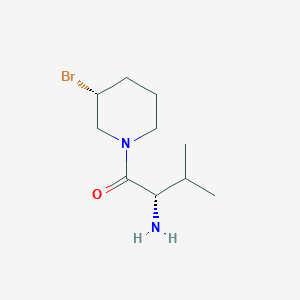
![3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11756077.png)
![(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol](/img/structure/B11756080.png)
![3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11756089.png)

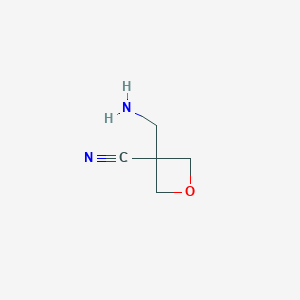
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11756095.png)
![ethyl N'-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride](/img/structure/B11756103.png)
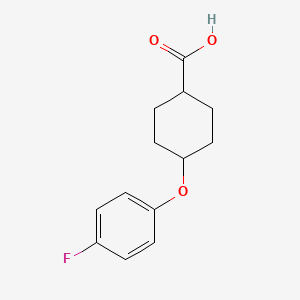
![1-(2-fluoroethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11756109.png)
